![molecular formula C22H22N4O B7688453 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688453.png)

N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

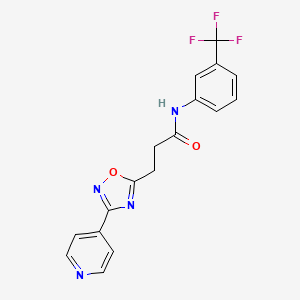

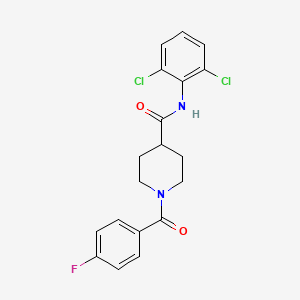

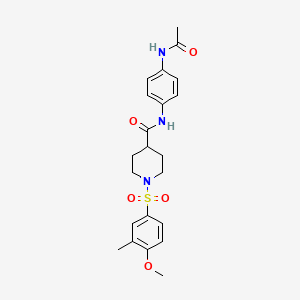

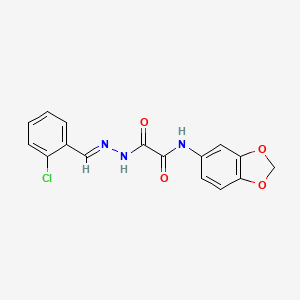

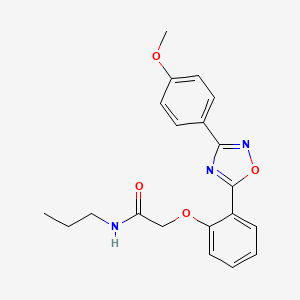

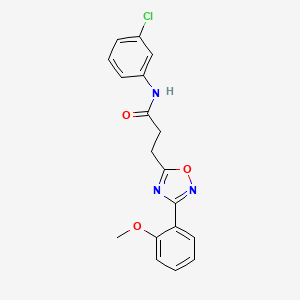

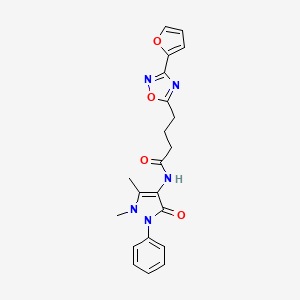

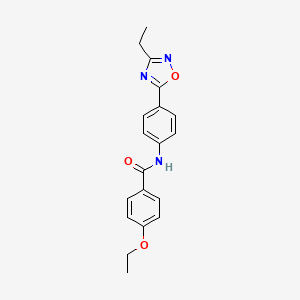

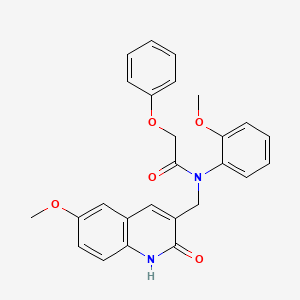

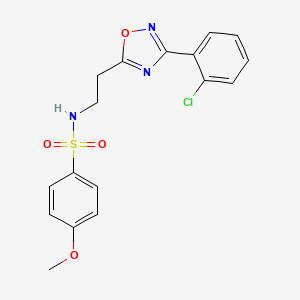

N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is an organic compound . It has a molecular formula of C22H21N5O3, an average mass of 403.434 Da, and a monoisotopic mass of 403.164429 Da .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Scientific Research Applications

N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, often referred to as Pyrazolo[3,4-b]quinolin-3-yl benzamide, is a heterocyclic compound with intriguing properties. Let’s start by understanding its structure and significance.

Structure: This compound consists of a pyrazoloquinoline core fused with a benzamide moiety. The pyrazoloquinoline scaffold contributes to its unique biological activities.

Synthesis: Various synthetic methods have been employed to prepare N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. Researchers have used both preformed pyrazoles or pyridines as starting materials. Notably, the substitution pattern at positions N1, C3, C4, C5, and C6 significantly influences its properties .

Biomedical Applications

Now, let’s explore the exciting biomedical applications of this compound:

Kinase Inhibition: N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide derivatives exhibit kinase inhibitory activity. These compounds can selectively target specific kinases involved in cell signaling pathways. Researchers have investigated their potential as anticancer agents, considering the role of kinases in cell proliferation and differentiation .

Anti-Inflammatory Properties: The pyrazoloquinoline scaffold has shown promise as an anti-inflammatory agent. By modulating inflammatory pathways, it could be useful in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders.

Antiviral Activity: Some derivatives of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exhibit antiviral properties. Researchers have explored their potential against RNA viruses, including influenza and hepatitis C. These compounds interfere with viral replication and may serve as leads for drug development.

Neuroprotection: The pyrazoloquinoline core has attracted attention in neurodegenerative disease research. Compounds derived from N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide may offer neuroprotective effects by modulating neuronal pathways and reducing oxidative stress.

Anticancer Potential: Given the structural resemblance to purine bases (adenine and guanine), these compounds have been explored as potential anticancer agents. Their ability to interfere with DNA replication and cell cycle progression makes them intriguing candidates for cancer therapy.

Other Applications: Beyond the mentioned fields, researchers continue to investigate N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide derivatives for additional applications, including antimicrobial activity, enzyme inhibition, and photophysical properties.

Conclusion

N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide represents a versatile compound with multifaceted applications. Its diverse properties make it an exciting target for further research and development in various scientific domains . If you’d like more information on any specific aspect, feel free to ask! 😊

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins or enzymes .

Biochemical Pathways

Based on its structural similarity to other pyrazoloquinoline derivatives, it may be involved in various cellular processes .

Pharmacokinetics

Similar compounds have shown good oral availability .

Result of Action

Similar compounds have been known to modulate the activity of their target proteins or enzymes, leading to changes in cellular processes .

properties

IUPAC Name |

N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-14(2)13-26-21-18(12-17-11-7-8-15(3)19(17)23-21)20(25-26)24-22(27)16-9-5-4-6-10-16/h4-12,14H,13H2,1-3H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGHJOJKIBCTRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.